![molecular formula C11H16N6O4S B2368628 N-({6-甲氧基-[1,2,4]三唑并[4,3-b]吡啶-3-基}甲基)吗啉-4-磺酰胺 CAS No. 2097869-16-2](/img/structure/B2368628.png)

N-({6-甲氧基-[1,2,4]三唑并[4,3-b]吡啶-3-基}甲基)吗啉-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

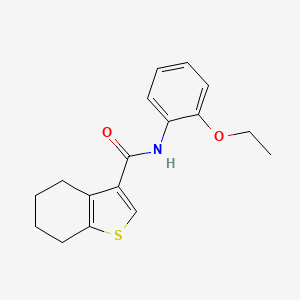

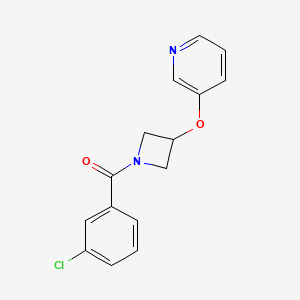

The compound “N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is attached to a morpholine ring via a sulfonamide linkage. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The [1,2,4]triazolo[4,3-b]pyridazine core is substituted at the 6-position with a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring. The [1,2,4]triazolo[4,3-b]pyridazine core is a planar, aromatic system, which can participate in π-π stacking interactions and can act as a hydrogen bond acceptor . The morpholine ring is a flexible, non-aromatic system, which can act as a hydrogen bond donor and acceptor .

Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring. The [1,2,4]triazolo[4,3-b]pyridazine core can undergo various reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The morpholine ring can undergo reactions such as alkylation, acylation, and sulfonation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring would likely confer polarity to the molecule, affecting its solubility in various solvents. The presence of the methoxy group and the sulfonamide linkage could also influence the compound’s reactivity and stability .

科学研究应用

除草活性

N-({6-甲氧基-[1,2,4]三唑并[4,3-b]吡啶-3-基}甲基)吗啉-4-磺酰胺及其衍生物在农业化学中显示出显著潜力,特别是作为除草剂。研究表明,这些化合物在广泛的植被中具有优秀的除草活性,表明它们在低施用率下控制不受欢迎的植物生长方面具有实用性。这些化合物的合成涉及氯磺酰基[1,2,4]三唑并[1,5-a]吡啶与芳基胺的缩合,突显了它们的化学多功能性和针对性农业应用的潜力 (Moran, 2003)。

抗哮喘特性

进一步探索这些化合物在医学应用中的潜力揭示了它们在治疗呼吸道疾病方面的潜力。具体而言,ω-磺酰基烷氧基[1,2,4]三唑并[1,5-b]-吡啶类化合物,一个相关类别的化合物,已被评估其抑制血小板活化因子(PAF)诱导的豚鼠支气管痉挛的能力。某些衍生物,特别是具有特定取代基模式的衍生物,已经表现出强效的抗哮喘活性。这表明在哮喘和其他呼吸道疾病管理中具有潜在的治疗用途,为未来药物开发奠定了基础 (Kuwahara et al., 1997)。

未来方向

The [1,2,4]triazolo[4,3-b]pyridazine core is a versatile scaffold that has found numerous applications in medicinal chemistry . Future research could focus on further exploring the biological activities of compounds containing this core, and on developing more efficient and environmentally friendly methods for their synthesis .

作用机制

Target of Action

Compounds with similar structures have been found to inhibit the receptor tyrosine kinase c-met . This protein plays a crucial role in cellular growth, survival, and migration .

Mode of Action

Similar compounds have been found to inhibit the receptor tyrosine kinase c-met, leading to a decrease in cellular growth and migration . This suggests that N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Inhibition of receptor tyrosine kinase c-met can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

Similar compounds have been found to cause myocardial degeneration in rats due to broad phosphodiesterase family inhibition .

属性

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4S/c1-20-11-3-2-9-13-14-10(17(9)15-11)8-12-22(18,19)16-4-6-21-7-5-16/h2-3,12H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGSYOCBLAESFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)

![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B2368552.png)

![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)

![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)